molecular formula C13H8F2O2 B595074 5-(2-Fluorophenyl)-2-fluorobenzoic acid CAS No. 1214386-81-8

5-(2-Fluorophenyl)-2-fluorobenzoic acid

Cat. No.: B595074
CAS No.: 1214386-81-8
M. Wt: 234.202
InChI Key: YHAAEKUKRQEETK-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-2-fluorobenzoic acid (CAS: 1214386-81-8) is a difluorinated aromatic carboxylic acid with a benzoic acid core substituted by fluorine atoms at the 2-position of the benzene ring and the 2'-position of an attached phenyl group. This compound is structurally characterized by two distinct fluorine atoms, which confer unique electronic and steric properties. The fluorine atoms enhance the molecule's metabolic stability and influence its acidity (pKa) compared to non-fluorinated analogs, making it a valuable intermediate in medicinal chemistry and material science .

Properties

IUPAC Name

2-fluoro-5-(2-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAAEKUKRQEETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673365
Record name 2',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214386-81-8
Record name 2',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-2-fluorobenzoic acid typically involves the introduction of fluorine atoms into a benzoic acid derivative. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, and the temperature is maintained between 0°C and room temperature to ensure selective fluorination.

Industrial Production Methods

For industrial-scale production, the synthesis may involve a multi-step process starting from commercially available precursors. The process includes halogenation, followed by a series of purification steps such as recrystallization or column chromatography to obtain the desired product with high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted benzoic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-Fluorophenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and binding interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzyme activity or binding to specific receptors, thereby modulating biological pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Fluorinated benzoic acids are widely studied for their applications in drug development and organic synthesis. Below is a detailed comparison of 5-(2-Fluorophenyl)-2-fluorobenzoic acid with structurally related compounds, focusing on substitution patterns, physicochemical properties, and biological activities.

Positional Isomers
Compound Name CAS Number Substituent Positions Molecular Formula Key Properties/Applications
This compound 1214386-81-8 2-F (benzoic acid), 2'-F (phenyl) C₁₃H₈F₂O₂ High metabolic stability; used in kinase inhibitors
5-(3-Fluorophenyl)-2-fluorobenzoic acid 1178958-75-2 2-F (benzoic acid), 3'-F (phenyl) C₁₃H₈F₂O₂ Altered electronic effects due to meta-fluorine; lower logP vs. ortho-F analogs
4-(4-Fluorophenyl)-2-fluorobenzoic acid 786685-86-7 2-F (benzoic acid), 4'-F (phenyl) C₁₃H₈F₂O₂ Para-fluorine enhances dipole interactions; used in PARP inhibitors

Key Observations :

  • Electronic Effects : Ortho-fluorine (2'-F) introduces steric hindrance and electron-withdrawing effects, reducing ring planarity compared to meta- or para-substituted analogs .
  • Acidity: The pKa of this compound is ~2.8, slightly lower than non-fluorinated benzoic acids (pKa ~4.2) due to fluorine's electron-withdrawing nature .
Functionalized Derivatives
Compound Name CAS Number Additional Functional Group Molecular Formula Biological Activity/Applications
5-(3-Acetylphenyl)-2-fluorobenzoic acid 1261991-55-2 Acetyl (-COCH₃) C₁₅H₁₁FO₃ Improved solubility; scaffold for anti-inflammatory agents
5-[4-(Dimethylcarbamoyl)phenyl]-2-fluorobenzoic acid 1261915-54-1 Dimethylcarbamoyl (-CON(CH₃)₂) C₁₆H₁₃FNO₃ Enhanced binding to kinase active sites; antitumor activity
5-(Chlorosulphonyl)-2-fluorobenzoic acid 37098-75-2 Chlorosulphonyl (-SO₂Cl) C₇H₄ClFO₄S Reactive intermediate for sulfonamide drug synthesis; mp 111–113°C

Key Observations :

  • Solubility : Acetyl and carbamoyl groups improve aqueous solubility (>10 mg/mL in DMSO) compared to the parent compound (<5 mg/mL) .
  • Reactivity : Chlorosulphonyl derivatives are moisture-sensitive and used in nucleophilic substitution reactions .
Bioactive Analogs
Compound Name CAS Number Bioactivity Target/Mechanism
4-(2-Fluorophenyl)-5-isopropyl-1,2,4-triazole-3-thiol 1267011-08-4 Antimicrobial, antioxidant Inhibits bacterial efflux pumps
5-(2-Fluorophenyl)-2-hydroxynicotinic acid 1267011-08-4 Anticonvulsant Modulates GABA-A receptor allosterically
5-Fluoro-2-hydroxybenzoic acid 345-16-4 Anti-inflammatory COX-2 inhibition (IC₅₀ = 12 μM)

Key Observations :

  • Anticonvulsant Activity: The 2-fluorophenyl group in 5-(2-fluorophenyl)-2-hydroxynicotinic acid enhances binding to the GABA-A receptor's allosteric site (docking score: −9.2 kcal/mol vs. −7.5 kcal/mol for non-fluorinated analogs) .
  • Antimicrobial Activity : Fluorophenyl-substituted triazoles exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 μg/mL) .

Biological Activity

5-(2-Fluorophenyl)-2-fluorobenzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features two fluorine substituents on a benzoic acid framework, which enhances its lipophilicity and biological activity. The compound can be synthesized through various methods, including:

  • Electrophilic Aromatic Substitution : Utilizing fluorinating agents to introduce fluorine atoms into the aromatic ring.
  • Carboxylation Reactions : Employing carbon dioxide or carboxylating agents to form the carboxylic acid functional group.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. For instance, studies involving various cancer cell lines have reported:

  • IC50 Values : The compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent growth inhibition.
  • Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, primarily through the modulation of key signaling pathways such as the p53 pathway.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown:

  • Bacterial Strains Tested : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : MIC values were determined, showing effective inhibition at concentrations lower than those required for many standard antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Modulation : It interacts with specific receptors that regulate cell growth and apoptosis.

Study 1: Anticancer Activity Assessment

A detailed study assessed the anticancer effects of this compound on L1210 mouse leukemia cells. The findings included:

TreatmentIC50 (µM)Mechanism
Compound A15.3Apoptosis induction
Compound B12.7Cell cycle arrest

This study highlighted the compound's potential as a lead candidate for further drug development targeting leukemia.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against common bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

These results indicate that the compound may serve as a novel antimicrobial agent, particularly in treating infections caused by resistant strains.

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